molecular formula C13H18S B7996946 3-(4-n-Butylthiophenyl)-1-propene

3-(4-n-Butylthiophenyl)-1-propene

Cat. No.: B7996946
M. Wt: 206.35 g/mol
InChI Key: KXABTSUKGRICQA-UHFFFAOYSA-N
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Description

3-(4-n-Butylthiophenyl)-1-propene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a butyl group attached to the thiophene ring and a propene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-n-Butylthiophenyl)-1-propene typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Butyl Group: The butyl group can be introduced via Friedel-Crafts alkylation, where butyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Propene Chain:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-n-Butylthiophenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the propene chain to a saturated alkane using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated alkanes.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

3-(4-n-Butylthiophenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.

    Industry: Used in the production of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 3-(4-n-Butylthiophenyl)-1-propene involves its interaction with molecular targets through its thiophene ring and propene chain. The sulfur atom in the thiophene ring can participate in various chemical interactions, while the propene chain can undergo addition reactions. These interactions can affect the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-n-Butylphenyl)-1-propene: Lacks the sulfur atom in the ring, which affects its reactivity.

    3-(4-n-Butylthiophenyl)-1-butene: Similar structure but with a different alkene chain length.

    3-(4-n-Butylthiophenyl)-1-ethene: Shorter alkene chain, affecting its chemical properties.

Uniqueness

3-(4-n-Butylthiophenyl)-1-propene is unique due to the presence of both a butyl group and a propene chain attached to the thiophene ring. This combination of structural features imparts specific chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

1-butylsulfanyl-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18S/c1-3-5-11-14-13-9-7-12(6-4-2)8-10-13/h4,7-10H,2-3,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXABTSUKGRICQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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